REACTION_SMILES
|
[C:26](#[N:27])[c:28]1[c:29]2[c:30]([cH:31][cH:32][cH:33][cH:34]2)[c:35]([F:36])[cH:37][cH:38]1.[C:39]([C:40]1([c:41]2[cH:42][cH:43][cH:44][cH:45][cH:46]2)[CH2:47][CH2:48][NH:49][CH2:50][CH2:51]1)#[N:52].[OH:1][C:2]1([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[CH2:3][CH2:4][N:5]([c:8]2[cH:9][cH:10][c:11]([C:18]#[N:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[CH2:6][CH2:7]1>>[C:2]1([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)([C:26]#[N:27])[CH2:3][CH2:4][N:5]([c:8]2[cH:9][cH:10][c:11]([C:18]#[N:19])[c:12]3[cH:13][cH:14][cH:15][cH:16][c:17]23)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(F)c2ccccc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1(c2ccccc2)CCNCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(N2CCC(O)(c3ccccc3)CC2)c2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
N#Cc1ccc(N2CCC(C#N)(c3ccccc3)CC2)c2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |